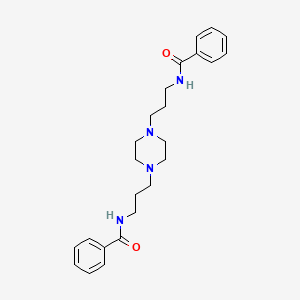
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phenylformamido group attached to a piperazine ring, which is further connected to a benzamide moiety
Preparation Methods
The synthesis of N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of a piperazine intermediate by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Phenylformamido Group: The piperazine intermediate is then reacted with phenyl isocyanate to introduce the phenylformamido group.
Coupling with Benzoyl Chloride: Finally, the resulting compound is coupled with benzoyl chloride in the presence of a base to form the desired N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or piperazine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-{4-[3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(3-{4-[3-(DIISOBUTYLAMINO)PROPYL]PIPERAZIN-1-YL}PROPYL)-1H-BENZO[d]IMIDAZOL-2-AMINE: This compound has a similar piperazine and benzamide structure but with different substituents, leading to distinct biological activities.
N-{3-[4-(3-AMINO-PROPYL)-PIPERAZIN-1-YL]-PROPYL}-3-NITRO-5-(GALACTOPYRANOSYL)-BETA-BENZAMIDE: Another related compound with variations in the functional groups, which affects its chemical and biological properties.
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-[4-(3-benzamidopropyl)piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C24H32N4O2/c29-23(21-9-3-1-4-10-21)25-13-7-15-27-17-19-28(20-18-27)16-8-14-26-24(30)22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H,25,29)(H,26,30) |
InChI Key |
VKLRYNRORSWXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)CCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


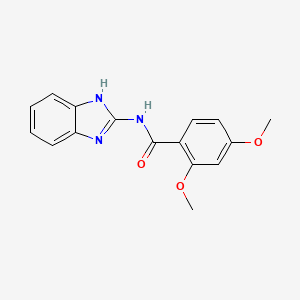
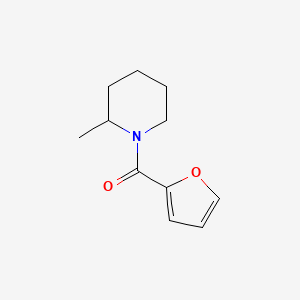
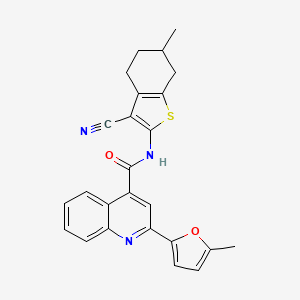
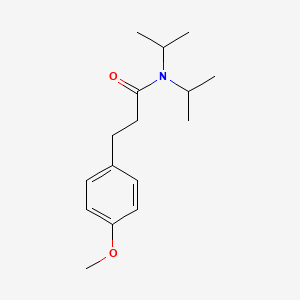
![6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976360.png)
![Propan-2-yl 4-cyano-5-[(2-ethylbutanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976361.png)
![Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B10976367.png)
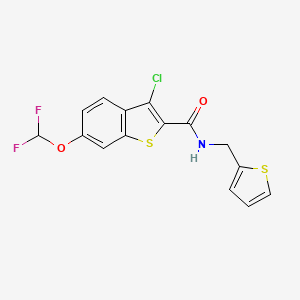
![1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10976374.png)
![3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10976382.png)
![ethyl {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate](/img/structure/B10976395.png)

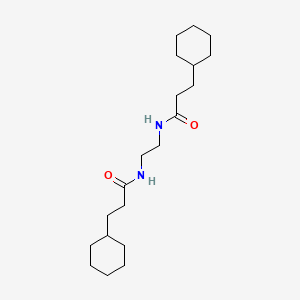
![ethyl 4-(5-{(E)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B10976410.png)
